molecular formula C14H20N4O2 B6484164 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640879-25-8

4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No. B6484164
CAS RN: 2640879-25-8
M. Wt: 276.33 g/mol
InChI Key: JPJJGZYQEAZUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, drug synthesis, and biochemistry. This compound is a member of the morpholine family, which is composed of five-membered rings containing nitrogen, oxygen, and carbon atoms. This compound has been studied for its ability to act as a catalyst, as a ligand, and as a building block in drug synthesis. It is also known to possess a variety of biochemical and physiological effects, making it an attractive candidate for further research.

Scientific Research Applications

4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine has been studied for its potential applications in medicinal chemistry, drug synthesis, and biochemistry. This compound has been found to act as a ligand in the synthesis of various drugs and has been used as a catalyst in the synthesis of pharmaceuticals. It has also been studied for its ability to form complexes with metal ions, which can be used in the synthesis of metal-containing drugs. Additionally, this compound has been studied for its ability to act as a building block for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is not well understood. However, it is believed to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. It is also believed to act as a building block for the synthesis of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to possess a variety of biochemical and physiological effects, such as the ability to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine in laboratory experiments include its ability to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound is relatively inexpensive and has a low toxicity. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood and its effects on the body are not yet known.

Future Directions

The future directions of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine research include further investigation into its mechanism of action, its effects on the body, and its potential applications in medicinal chemistry, drug synthesis, and biochemistry. Additionally, further research is needed to determine the optimal conditions for the synthesis of this compound and its complexes with metal ions. Finally, further research is needed to investigate the potential toxicity of this compound and its effects on the environment.

Synthesis Methods

4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is typically synthesized through a series of reactions involving the condensation of 4-methylpyrimidine-2-carboxylic acid and pyrrolidine-1-carbonyl chloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization. Other methods of synthesis have also been reported, including the reaction of pyrrolidine-1-carbonyl chloride with 4-methylpyrimidine-2-aldehyde and the reaction of 4-methylpyrimidine-2-carbaldehyde with pyrrolidine-1-carbonyl chloride.

properties

IUPAC Name

[4-(4-methylpyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-11-4-5-15-14(16-11)18-8-9-20-12(10-18)13(19)17-6-2-3-7-17/h4-5,12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJJGZYQEAZUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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